(1S)-Spiro[3.5]nonan-1beta-ol
Description
(1S)-Spiro[3.5]nonan-1beta-ol is a chiral spirocyclic alcohol characterized by a bicyclic framework where a cyclohexane ring is fused to a cyclopentane system via a spiro carbon atom. The hydroxyl group at the 1β-position and the (1S)-configuration confer stereochemical rigidity, making it a valuable scaffold in asymmetric synthesis and drug discovery. Spiro compounds like this are prized for their three-dimensionality and ability to occupy underutilized chemical space, enhancing binding specificity in biological targets .
Properties
IUPAC Name |
(3S)-spiro[3.5]nonan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-7-9(8)5-2-1-3-6-9/h8,10H,1-7H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHWEINRWBMYSP-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)CC[C@@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-Spiro[3.5]nonan-1beta-ol typically involves the following steps:
Cyclization Reaction: The formation of the spirocyclic core can be achieved through intramolecular cyclization reactions. One common method is the cyclization of a suitable precursor, such as a 1,6-diene, under acidic or basic conditions.
Hydroxylation: The introduction of the hydroxyl group at the 1-beta position can be accomplished through selective hydroxylation reactions. This can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods: Industrial production of (1S)-Spiro[3.5]nonan-1beta-ol may involve large-scale cyclization and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (1S)-Spiro[3.5]nonan-1beta-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Chlorides, other substituted derivatives
Scientific Research Applications
(1S)-Spiro[3.5]nonan-1beta-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating biochemical pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique structural and functional properties.
Mechanism of Action
The mechanism of action of (1S)-Spiro[3.5]nonan-1beta-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 1-beta position can form hydrogen bonds with biological macromolecules, influencing their structure and function. The spirocyclic core provides rigidity and stability, enhancing the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between (1S)-Spiro[3.5]nonan-1beta-ol and similar spiro compounds:
Stability and Spectral Behavior
- Fragmentation Patterns: Spiro compounds like 17–20 (Molecules, 2009) exhibit cleavage at the spiro junction in EIMS, producing fragments at m/z = M⁺ - ArN₂CO/CO₂. For example, compound 18 (C₂₃H₂₂ClN₃O₃) fragments at m/z 505 (loss of ClC₆H₄N₂CO) and 489 (loss of ClC₆H₄N₂CO₂) . Similar behavior is expected for (1S)-Spiro[3.5]nonan-1beta-ol under mass spectrometry.
Key Research Findings and Gaps
- Advantages of (1S)-Spiro[3.5]nonan-1beta-ol: Superior stereochemical control compared to non-chiral analogs like 7-methyl-7-azaspiro[3.5]nonan-2-ol. The hydroxyl group offers a handle for further derivatization .
- Limitations : Lack of direct stability or solubility data necessitates further study. Commercial analogs (e.g., AS97444) are more accessible but lack stereochemical complexity .
- Contradictions/Uncertainties : While azetidine spiro compounds prioritize drug discovery, isatin-based systems favor sensing—highlighting divergent optimization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
